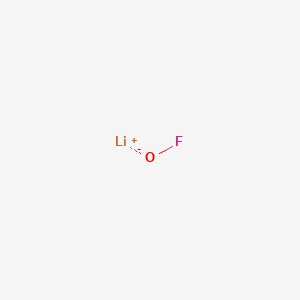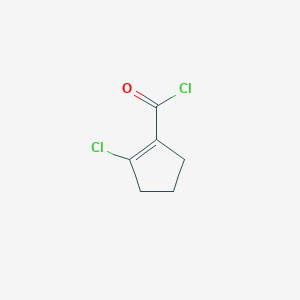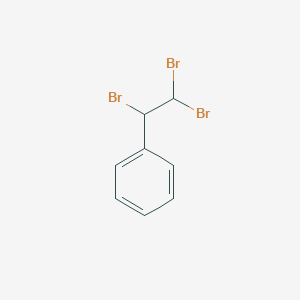
Styrene tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styrene tribromide is an organobromine compound derived from styrene, a widely used monomer in the production of polystyrene plastics and resins. The compound is characterized by the presence of three bromine atoms attached to the styrene molecule, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Styrene tribromide can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br₂) to styrene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of styrene dibromide, which can further react with bromine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and a suitable catalyst to enhance the reaction efficiency. The process may also include purification steps to remove any unreacted styrene and by-products, ensuring the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Styrene tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: Reduction of this compound can yield styrene or other partially brominated compounds.
Oxidation Reactions: Oxidative processes can convert this compound into more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products Formed
Substitution: Various substituted styrene derivatives.
Reduction: Styrene or partially brominated styrene.
Oxidation: Oxidized styrene derivatives.
Applications De Recherche Scientifique
Styrene tribromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of styrene tribromide involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Styrene tribromide can be compared with other brominated styrene derivatives, such as:
Styrene dibromide: Contains two bromine atoms and is less reactive compared to this compound.
Styrene monobromide: Contains one bromine atom and exhibits different reactivity patterns.
Dibromoethene: A related compound with two bromine atoms attached to an ethene molecule, used in similar applications.
This compound is unique due to its higher bromine content, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
33236-96-3 |
|---|---|
Formule moléculaire |
C8H7Br3 |
Poids moléculaire |
342.85 g/mol |
Nom IUPAC |
1,2,2-tribromoethylbenzene |
InChI |
InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Clé InChI |
AKQLQPZEEIQDCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


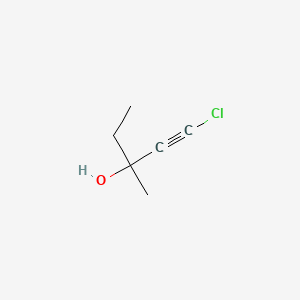
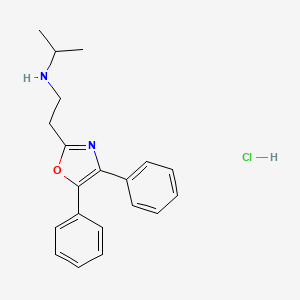
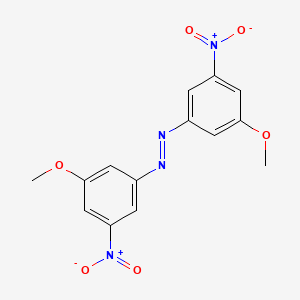
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
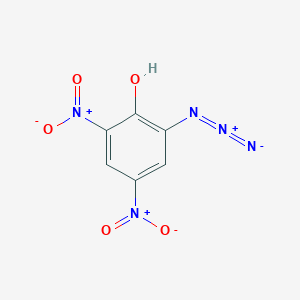
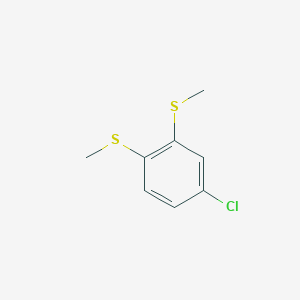

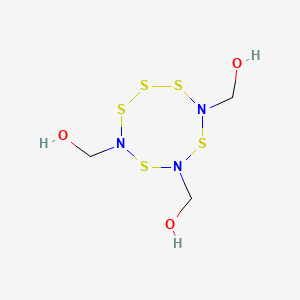
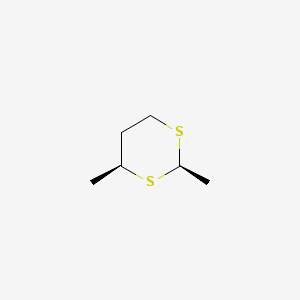
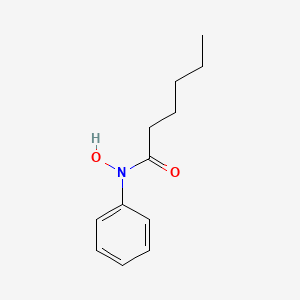
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

